molecular formula C6H8N4O B157632 6-Amino-N-hydroxy-3-pyridinecarboximidamide CAS No. 468068-28-2

6-Amino-N-hydroxy-3-pyridinecarboximidamide

Cat. No.: B157632
CAS No.: 468068-28-2
M. Wt: 152.15 g/mol
InChI Key: UNQVQCRLWPIZCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminopyridyl)amide oxime typically involves the reaction of 2-aminopyridine with hydroxylamine. The reaction is carried out in a suitable solvent such as methanol or ethanol under controlled temperature and pH conditions . The reaction can be represented as follows:

2-Aminopyridine+Hydroxylamine5-(2-Aminopyridyl)amide oxime\text{2-Aminopyridine} + \text{Hydroxylamine} \rightarrow \text{5-(2-Aminopyridyl)amide oxime} 2-Aminopyridine+Hydroxylamine→5-(2-Aminopyridyl)amide oxime

Industrial Production Methods

In industrial settings, the production of 5-(2-Aminopyridyl)amide oxime follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The compound is then purified through crystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminopyridyl)amide oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxime derivatives, amines, and substituted pyridines. These products have significant applications in pharmaceutical and chemical industries .

Scientific Research Applications

5-(2-Aminopyridyl)amide oxime is extensively used in scientific research due to its versatility and stability. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-(2-Aminopyridyl)amide oxime involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The oxime group plays a crucial role in these interactions, facilitating the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminopyridyl)amide oxime is unique due to its combination of an aminopyridyl group and an oxime group. This combination imparts distinct chemical properties, making it a valuable intermediate in pharmaceutical synthesis and other applications .

Properties

IUPAC Name

6-amino-N'-hydroxypyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQVQCRLWPIZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=NO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C(=N/O)/N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468068-28-2
Record name 6-AMINOPYRIDINE-3-AMIDOXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-N-hydroxy-3-pyridinecarboximidamide
Reactant of Route 2
6-Amino-N-hydroxy-3-pyridinecarboximidamide
Reactant of Route 3
Reactant of Route 3
6-Amino-N-hydroxy-3-pyridinecarboximidamide

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